molecular formula C9H3F3N2O B1593441 4-(Trifluoromethoxy)isophthalonitrile CAS No. 1020063-01-7

4-(Trifluoromethoxy)isophthalonitrile

Cat. No. B1593441
M. Wt: 212.13 g/mol
InChI Key: GXUUIQAZCMELCG-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)isophthalonitrile is a chemical compound with the CAS number 1020063-01-7 . It appears as a solid at room temperature .


Molecular Structure Analysis

The molecular weight of 4-(Trifluoromethoxy)isophthalonitrile is 212.13 . The InChI code for this compound is 1S/C9H3F3N2O/c10-9(11,12)15-8-2-1-6(4-13)3-7(8)5-14/h1-3H .


Physical And Chemical Properties Analysis

4-(Trifluoromethoxy)isophthalonitrile is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Biodegradation of Phthalates

Phthalates, chemical compounds related to phthalonitriles, have been extensively studied due to their environmental persistence and potential health risks. Research on the biodegradation of phthalates by bacteria highlights the capability of microbial communities to break down these compounds, mitigating their impact on ecosystems and human health. This process involves the enzymatic degradation of phthalates into less harmful substances, demonstrating the potential of bioremediation strategies in environmental management (Keyser et al., 1976).

Photocatalysis Using Phthalocyanines

Phthalocyanines, closely related to phthalonitriles, have been explored for their photocatalytic properties, especially in the field of environmental remediation and energy conversion. These compounds, when used as catalysts, can facilitate the breakdown of pollutants under light irradiation, showcasing their potential in purifying water and air. The development of N4-metallomacrocyclic catalysts, including metallophthalocyanines, for oxygen reduction reactions in aqueous electrolytes, underscores the importance of these materials in designing efficient energy systems and in environmental protection efforts (Masa et al., 2012).

Safety And Hazards

This compound is considered hazardous. It has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

4-(trifluoromethoxy)benzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-2-1-6(4-13)3-7(8)5-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUUIQAZCMELCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649947
Record name 4-(Trifluoromethoxy)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)isophthalonitrile

CAS RN

1020063-01-7
Record name 4-(Trifluoromethoxy)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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